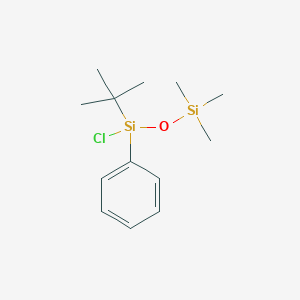
1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane is an organosilicon compound characterized by its unique structure, which includes a tert-butyl group, a chloro group, and a phenyl group attached to a disiloxane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane typically involves the reaction of tert-butyl chloride with a disiloxane precursor under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize by-products and maximize the yield of this compound.
化学反応の分析
Types of Reactions: 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of silane derivatives.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride are employed in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized disiloxanes, while oxidation and reduction reactions produce corresponding oxides and silanes, respectively.
科学的研究の応用
1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound can be utilized in the development of silicon-based biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems.
Industry: It finds applications in the production of silicone-based materials and coatings.
作用機序
The mechanism by which 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane exerts its effects involves the interaction of its functional groups with specific molecular targets. The chloro group, for instance, can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions. The disiloxane backbone provides stability and flexibility to the molecule, allowing it to interact with various pathways in chemical and biological systems.
類似化合物との比較
tert-Butyl chloride: Shares the tert-butyl group but lacks the disiloxane structure.
Phenylsilane: Contains a phenyl group attached to a silicon atom but differs in overall structure.
Trimethylsilyl chloride: Similar in having a silyl chloride group but lacks the tert-butyl and phenyl groups.
Uniqueness: 1-tert-Butyl-1-chloro-3,3,3-trimethyl-1-phenyldisiloxane is unique due to its combination of functional groups and the disiloxane backbone, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
特性
CAS番号 |
823207-22-3 |
|---|---|
分子式 |
C13H23ClOSi2 |
分子量 |
286.94 g/mol |
IUPAC名 |
tert-butyl-chloro-phenyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C13H23ClOSi2/c1-13(2,3)17(14,15-16(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChIキー |
DCHYUGNULHHUNW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


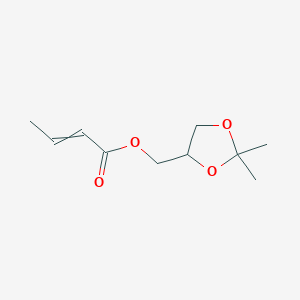
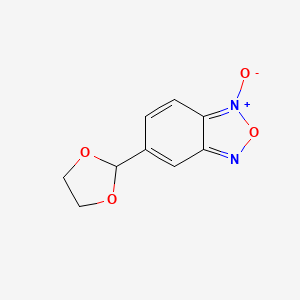
![4-{4-[4-(4-Chlorophenyl)piperidin-4-yl]phenyl}pyrimidin-2-amine](/img/structure/B14208811.png)
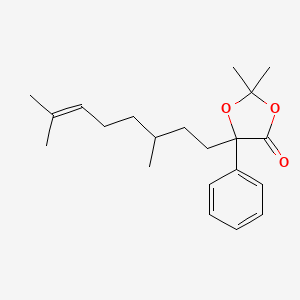
![2-{5-[(7-Phenylheptyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14208828.png)
![Methanone, [3-bromo-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14208836.png)
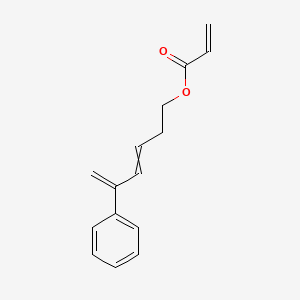
![9,9-Bis[3,5-bis(trifluoromethyl)phenyl]-9H-fluorene](/img/structure/B14208845.png)
![Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester](/img/structure/B14208852.png)
![4,4'-Carbonylbis{2-[([1,1'-biphenyl]-4-carbonyl)amino]benzoic acid}](/img/structure/B14208854.png)
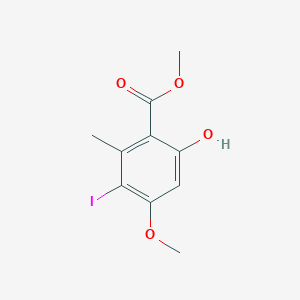
![2-Chloro-5-{[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14208861.png)
![2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14208877.png)
![N-[(2-Chloro-6-fluorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14208878.png)
